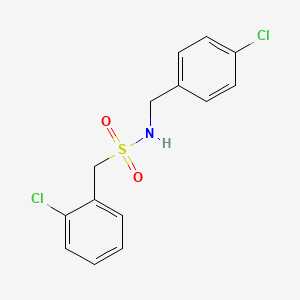
N-(4-chlorobenzyl)-1-(2-chlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROBENZYL)(2-CHLOROPHENYL)METHANESULFONAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a benzyl and a phenyl ring, both of which are substituted with chlorine atoms
Preparation Methods
The synthesis of N-(4-CHLOROBENZYL)(2-CHLOROPHENYL)METHANESULFONAMIDE typically involves the reaction of 4-chlorobenzylamine with 2-chlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
N-(4-CHLOROBENZYL)(2-CHLOROPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The chlorine atoms on the benzyl and phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amines.
Scientific Research Applications
N-(4-CHLOROBENZYL)(2-CHLOROPHENYL)METHANESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.
Organic Synthesis:
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-CHLOROBENZYL)(2-CHLOROPHENYL)METHANESULFONAMIDE involves its interaction with biological targets, primarily through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
N-(4-CHLOROBENZYL)(2-CHLOROPHENYL)METHANESULFONAMIDE can be compared with other sulfonamide compounds such as:
N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLOROBENZAMIDE: This compound also contains a sulfonamide group but differs in its benzoyl substitution, which may affect its chemical reactivity and biological activity.
N-(2-CHLOROBENZYL)-N’-(4-CHLOROPHENYL)UREA: This urea derivative shares structural similarities but has different functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13Cl2NO2S |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-13-7-5-11(6-8-13)9-17-20(18,19)10-12-3-1-2-4-14(12)16/h1-8,17H,9-10H2 |
InChI Key |
OLTDLYQVTRBWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















